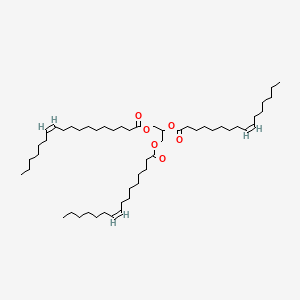

1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel |

C53H96O6 |

|---|---|

Molekulargewicht |

829.3 g/mol |

IUPAC-Name |

2,3-bis[[(Z)-hexadec-9-enoyl]oxy]propyl (Z)-octadec-11-enoate |

InChI |

InChI=1S/C53H96O6/c1-4-7-10-13-16-19-22-25-26-29-31-34-37-40-43-46-52(55)58-49-50(59-53(56)47-44-41-38-35-32-28-24-21-18-15-12-9-6-3)48-57-51(54)45-42-39-36-33-30-27-23-20-17-14-11-8-5-2/h19-24,50H,4-18,25-49H2,1-3H3/b22-19-,23-20-,24-21- |

InChI-Schlüssel |

NSQPPAVFSXGRRL-BUTYCLJRSA-N |

Isomerische SMILES |

CCCCCC/C=C\CCCCCCCCCC(=O)OCC(COC(=O)CCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCC/C=C\CCCCCC |

Kanonische SMILES |

CCCCCCC=CCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)OC(=O)CCCCCCCC=CCCCCCC |

Herkunft des Produkts |

United States |

Foundational & Exploratory

An In-depth Technical Guide to 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol for Researchers and Drug Development Professionals

Introduction

1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol, a specific mixed-acid triacylglycerol (TAG), is a molecule of growing interest in the fields of biochemistry and pharmaceutical sciences. Comprised of a glycerol backbone esterified with two palmitoleic acid molecules at the sn-1 and sn-2 positions and a cis-vaccenic acid molecule at the sn-3 position, its unique structure imparts distinct physicochemical and biological properties. This guide offers an in-depth exploration of this molecule, from its basic characteristics to its potential role in advanced drug delivery systems.

Part 1: Core Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is paramount for its application in research and development.

Structural Identity and Chemical Descriptors

This triacylglycerol is structurally defined by the specific arrangement of its constituent fatty acids on the glycerol backbone.[1]

-

Systematic Name: 11Z-octadecenoic acid, 2,3-bis[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]propyl ester

-

Common Synonyms: 1,2-Dipalmitoleoyl-3-cis-Vaccenoyl-rac-glycerol, 1,2-Palmitolein-3-Vaccenoin, TG(16:1/16:1/18:1)

-

Molecular Formula: C₅₃H₉₆O₆

-

Molecular Weight: 829.3 g/mol

-

CAS Number: 2692623-04-2

Table 1: Key Physicochemical Properties

| Property | Value | Source(s) |

| Physical Form | An oil | Cayman Chemical |

| Purity | ≥98% | Cayman Chemical |

| Solubility | DMF: 10 mg/ml, Ethanol: 10 mg/ml, Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml | Cayman Chemical |

| Storage | -20°C | Cayman Chemical |

| Stability | ≥ 4 years | Cayman Chemical |

graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; rankdir=LR;G [label="Glycerol Backbone", pos="0,0!", shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; sn1 [label="sn-1: Palmitoleic Acid\n(16:1)", pos="-2,1.5!", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sn2 [label="sn-2: Palmitoleic Acid\n(16:1)", pos="-2,-1.5!", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sn3 [label="sn-3: cis-Vaccenic Acid\n(18:1)", pos="2,0!", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"];

G -- sn1 [label="Ester Bond"]; G -- sn2 [label="Ester Bond"]; G -- sn3 [label="Ester Bond"]; }

Caption: Molecular structure of this compound.

Part 2: Synthesis and Purification Workflow

The synthesis of structured triacylglycerols like this compound with high purity is a critical step for its use in research and pharmaceutical applications. Both chemical and enzymatic methods can be employed.

Enzymatic Synthesis: A Regiospecific Approach

Enzymatic synthesis using lipases offers a high degree of regiospecificity, which is crucial for producing a defined TAG structure. Lipases can be selected for their specificity to certain fatty acids and positions on the glycerol backbone.

Experimental Protocol: Lipase-Catalyzed Synthesis

-

Substrate Preparation:

-

Prepare a reaction mixture containing 1,2-dipalmitoleoyl-glycerol and an excess of cis-vaccenic acid (or its vinyl ester for better acyl donation).

-

The reaction can be performed in a solvent-free system or in an organic solvent like n-hexane.

-

-

Enzyme Selection and Immobilization:

-

Select a lipase with high activity towards cis-vaccenic acid and low activity towards palmitoleic acid to prevent acyl migration. Immobilized lipases, such as Novozym 435 or lipases from Burkholderia cepacia, are often preferred for their stability and reusability.[2]

-

-

Reaction Conditions:

-

Monitoring and Termination:

-

Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing the composition using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the desired conversion is achieved, terminate the reaction by filtering out the immobilized lipase.

-

Purification via High-Performance Liquid Chromatography (HPLC)

Purification of the synthesized triacylglycerol is essential to remove unreacted starting materials and byproducts. Reversed-phase HPLC is a powerful technique for this purpose.

Experimental Protocol: HPLC Purification

-

Column and Mobile Phase Selection:

-

Utilize a C18 reversed-phase HPLC column.

-

A common mobile phase system for triacylglycerol separation is a gradient of acetonitrile and isopropanol.

-

-

Sample Preparation:

-

Dissolve the crude reaction mixture in a suitable solvent, such as chloroform or a mixture of methanol and toluene.

-

-

HPLC Parameters:

-

Fraction Collection:

-

Collect the fractions corresponding to the peak of this compound based on the retention time of a standard, if available, or by subsequent analysis of the collected fractions.

-

Caption: Workflow for the synthesis and purification of the target triacylglycerol.

Part 3: Analytical Characterization

Accurate characterization of this compound is crucial for quality control and for understanding its behavior in biological systems. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this purpose.

Experimental Protocol: LC-MS/MS Analysis

-

Sample Preparation:

-

LC Separation:

-

Employ a C18 reversed-phase column with a gradient elution of mobile phases, for instance, a water/acetonitrile mixture and an isopropanol/acetonitrile mixture, often with additives like ammonium formate to enhance ionization.

-

-

MS/MS Detection:

-

Use electrospray ionization (ESI) in positive ion mode, as triacylglycerols readily form adducts with ammonium ions ([M+NH₄]⁺).

-

Perform tandem mass spectrometry (MS/MS) to fragment the parent ion. The neutral loss of the constituent fatty acids allows for their identification and confirmation of the TAG structure. For example, the fragmentation of the [M+NH₄]⁺ ion of TG(16:1/16:1/18:1) will show neutral losses corresponding to palmitoleic acid and cis-vaccenic acid.[8][9]

-

Part 4: Biological Role and Metabolic Fate

While the specific biological roles of the intact this compound molecule are not extensively documented, the functions of its constituent fatty acids, palmitoleic acid and cis-vaccenic acid, are well-studied and provide valuable insights.

Digestion and Absorption

Dietary triacylglycerols undergo hydrolysis in the gastrointestinal tract, primarily by pancreatic lipase. This enzyme preferentially cleaves fatty acids from the sn-1 and sn-3 positions, yielding a 2-monoacylglycerol and free fatty acids.[1][10][11] In the case of TG(16:1/16:1/18:1), this would result in the release of palmitoleic acid (from sn-1), cis-vaccenic acid (from sn-3), and 2-palmitoleoyl-glycerol. These products are then absorbed by enterocytes.

Metabolic Pathways of Constituent Fatty Acids

-

Palmitoleic Acid (16:1 n-7): This fatty acid is recognized as a "lipokine," a lipid hormone that can regulate metabolic processes. It has been shown to increase insulin sensitivity in muscle and suppress inflammation.[12]

-

Cis-Vaccenic Acid (18:1 n-7): This is an elongation product of palmitoleic acid.[12][13] Studies suggest that trans-vaccenic acid (an isomer) can be endogenously converted to trans-palmitoleic acid through partial β-oxidation, highlighting a metabolic link between these fatty acids.[14][15]

Caption: Overview of the digestion, absorption, and metabolic fate of the triacylglycerol.

Part 5: Applications in Drug Delivery

The unique physicochemical properties of specific triacylglycerols make them attractive candidates for the formulation of lipid-based drug delivery systems, such as Solid Lipid Nanoparticles (SLNs).

Solid Lipid Nanoparticles (SLNs)

SLNs are colloidal carriers made from solid lipids that can encapsulate lipophilic drugs, enhancing their solubility, stability, and bioavailability.[16] The choice of the lipid matrix is critical for the performance of SLNs, influencing drug loading capacity and release kinetics.[17]

Potential Advantages of using this compound in SLNs:

-

Biocompatibility: As a naturally occurring lipid structure, it is expected to have low toxicity.

-

Controlled Release: The solid nature of the lipid matrix at body temperature can provide sustained release of the encapsulated drug.

-

Enhanced Bioavailability: For orally administered drugs, SLNs can protect the drug from degradation in the gastrointestinal tract and facilitate its absorption.[18]

Experimental Protocol: Formulation of SLNs by High-Shear Homogenization and Ultrasonication

-

Lipid Phase Preparation:

-

Melt this compound at a temperature approximately 5-10°C above its melting point.

-

Dissolve the lipophilic drug in the molten lipid.

-

-

Aqueous Phase Preparation:

-

Dissolve a surfactant (e.g., Tween 80, Poloxamer 188) in purified water and heat it to the same temperature as the lipid phase.[19]

-

-

Emulsification:

-

Add the hot aqueous phase to the hot lipid phase and homogenize at high speed using a high-shear homogenizer to form a coarse oil-in-water emulsion.

-

-

Nanoparticle Formation:

-

Subject the coarse emulsion to ultrasonication to reduce the droplet size to the nanometer range.

-

-

Cooling and Solidification:

-

Cool the nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.

-

-

Characterization:

-

Analyze the particle size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

-

Determine the drug entrapment efficiency and loading capacity.

-

Study the in vitro drug release profile.

-

Conclusion

This compound is a well-defined mixed-acid triacylglycerol with potential applications in various scientific disciplines. Its unique structure, composed of two molecules of the lipokine palmitoleic acid and one molecule of cis-vaccenic acid, suggests a significant biological role. Furthermore, its physicochemical properties make it a promising excipient for the development of advanced drug delivery systems like Solid Lipid Nanoparticles. This technical guide provides a foundational understanding and practical protocols to facilitate further research and development involving this intriguing lipid molecule.

References

- 1. [Digestion and absorption of dietary triglycerides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Human Metabolome Database: Showing metabocard for TG(16:0/16:1(9Z)/18:1(11Z)) (HMDB0044060) [hmdb.ca]

- 3. researchgate.net [researchgate.net]

- 4. Sigma-Aldrich [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. This compound | School of Biotechnology Madurai Kamaraj University [biotechmku.org]

- 7. agilent.com [agilent.com]

- 8. researchgate.net [researchgate.net]

- 9. lcms.cz [lcms.cz]

- 10. The role of fatty acid composition and positional distribution in fat absorption in infants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Palmitoleic (16:1 cis-9) and cis-vaccenic (18:1 cis-11) acid alter lipogenesis in bovine adipocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. trans Palmitoleic acid arises endogenously from dietary vaccenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. openagrar.de [openagrar.de]

- 16. researchgate.net [researchgate.net]

- 17. Solid Lipid Nanoparticles: A Modern Formulation Approach in Drug Delivery System - PMC [pmc.ncbi.nlm.nih.gov]

- 18. [PDF] Production of Solid Lipid Nanoparticles-Drug Loading and Release Mechanism | Semantic Scholar [semanticscholar.org]

- 19. Formulation and Characterization of Nanomedicine (Solid Lipid Nanoparticle) Associate with the Extract of Pterospermum acerifolium for the Screening of Neurochemicals and Neuroendocrine Effects - PMC [pmc.ncbi.nlm.nih.gov]

What is the structure of 1,2-Dipalmitoleoyl-3-cis-Vaccenoyl-rac-glycerol?

An In-depth Technical Guide on the Structure of 1,2-Dipalmitoleoyl-3-cis-Vaccenoyl-rac-glycerol

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1,2-Dipalmitoleoyl-3-cis-Vaccenoyl-rac-glycerol, a complex mixed-acid triacylglycerol (TAG). We will deconstruct the molecule into its fundamental components: the glycerol backbone, two palmitoleoyl fatty acid chains, and one cis-vaccenoyl fatty acid chain. This guide elucidates the precise positional distribution and stereochemistry of these components, including an in-depth explanation of the rac- designation, which signifies a racemic mixture of enantiomers. Furthermore, a hypothetical workflow for the synthesis and structural verification of this molecule is presented, offering practical insights for researchers in lipidomics and drug development.

Foundational Concepts in Triacylglycerol Structure

Triacylglycerols (TAGs), the primary components of fats and oils, are esters derived from a single molecule of glycerol and three fatty acids.[1][2] Their structure is fundamental to their biological function, which ranges from energy storage to cellular signaling.

The Glycerol Backbone

The structural foundation of any TAG is the three-carbon alcohol, glycerol (propane-1,2,3-triol).[3][4] Each of the three carbon atoms possesses a hydroxyl (-OH) group, which serves as a reactive site for the esterification of fatty acids.[5][6] This simple three-carbon scaffold allows for immense structural diversity in the resulting lipid molecules.[7]

Stereospecific Numbering (sn)

To unambiguously describe the arrangement of fatty acids on the glycerol backbone, the stereospecific numbering (sn) system is employed as recommended by IUPAC-IUB.[8] In the Fischer projection, with the hydroxyl group of the central carbon (C2) pointing to the left, the carbons are numbered sequentially from top to bottom as sn-1, sn-2, and sn-3.[9] This nomenclature is critical because the enzymatic hydrolysis and synthesis of TAGs in biological systems are often stereospecific, meaning the biological properties of a TAG can change dramatically simply by rearranging the fatty acids on the glycerol backbone.[1][9]

Deconstruction of the Target Molecule

The name "1,2-Dipalmitoleoyl-3-cis-Vaccenoyl-rac-glycerol" precisely defines the molecular architecture. It is a mixed-acid TAG, meaning it is composed of more than one type of fatty acid.[2]

Component 1: Palmitoleic Acid at sn-1 and sn-2

Two molecules of palmitoleic acid are esterified to the glycerol backbone. Palmitoleic acid is an omega-7 monounsaturated fatty acid.[10] Its key structural features are:

-

Chemical Formula : C16H30O2.[11]

-

Structure : A 16-carbon chain with a single cis double bond between the 9th and 10th carbon atoms (counting from the carboxyl group).

In the target molecule, these fatty acids are located at the sn-1 and sn-2 positions of the glycerol backbone.

Component 2: cis-Vaccenic Acid at sn-3

One molecule of cis-vaccenic acid is esterified at the sn-3 position. It is also an omega-7 monounsaturated fatty acid.[12]

-

Structure : An 18-carbon chain with a single cis double bond between the 11th and 12th carbon atoms.[15]

Summary of Molecular Components

| Component | Chemical Formula | Systematic Name | Position on Backbone | Quantity |

| Glycerol | C3H8O3 | Propane-1,2,3-triol | Core | 1 |

| Palmitoleic Acid | C16H30O2 | (9Z)-hexadec-9-enoic acid | sn-1, sn-2 | 2 |

| cis-Vaccenic Acid | C18H34O2 | (11Z)-octadec-11-enoic acid | sn-3 | 1 |

The Critical Role of Stereochemistry: The "rac-" Designation

The term "rac-" is short for racemate, indicating that the substance is a racemic mixture. A racemic mixture contains equal amounts of two enantiomers—chiral molecules that are non-superimposable mirror images of each other.[16]

In this specific TAG, the chirality arises because the fatty acid substituents at the prochiral sn-1 and sn-3 positions are different (Palmitoleic acid vs. cis-Vaccenic acid). Therefore, 1,2-Dipalmitoleoyl-3-cis-Vaccenoyl-rac-glycerol is not a single compound but an equimolar mixture of two distinct enantiomers.

-

Enantiomer A : 1,2-Dipalmitoleoyl-3-cis-Vaccenoyl-sn-glycerol

-

Enantiomer B : 2,3-Dipalmitoleoyl-1-cis-Vaccenoyl-sn-glycerol

The physical and chemical properties of a pure enantiomer can differ significantly from its racemic mixture, particularly in terms of their polymorphic behavior (crystal forms) and interactions within chiral biological systems.[16]

Visualization of the Racemic Mixture

The following diagram illustrates the two enantiomers that constitute the racemic mixture.

Caption: The two enantiomers forming the racemic mixture.

Hypothetical Synthesis and Characterization Workflow

The synthesis of mixed-acid TAGs with defined regio- and stereochemistry is a non-trivial task that requires a strategic, multi-step approach to control the esterification at each position of the glycerol backbone.[17][18] A common strategy involves using protecting groups to selectively block certain hydroxyl groups on the glycerol molecule while others are esterified.

Experimental Protocol: A Hypothetical Regioselective Synthesis

Objective: To synthesize 1,2-Dipalmitoleoyl-3-cis-Vaccenoyl-sn-glycerol (Enantiomer A). The synthesis of Enantiomer B would follow a similar pathway with a different starting material or protection strategy.

Materials:

-

sn-Glycerol 3-phosphate

-

Palmitoleic acid

-

cis-Vaccenic acid

-

Appropriate acylating agents (e.g., acid chlorides or anhydrides)

-

Protecting group reagents

-

Enzymes (e.g., specific lipases)

-

Solvents and chromatography materials

Methodology:

-

Step 1: Preparation of the Chiral Precursor. The synthesis begins with a chiral precursor, such as sn-glycerol 3-phosphate, to establish the correct stereochemistry from the outset.[2]

-

Step 2: Acylation of sn-1 and sn-2 Positions. The free hydroxyl groups at the sn-1 and sn-2 positions are esterified with palmitoleic acid. This is often achieved using an excess of palmitoleoyl chloride or through lipase-catalyzed esterification, which can offer high regioselectivity.[19]

-

Step 3: Deprotection of the sn-3 Position. The phosphate group at the sn-3 position is selectively removed using a phosphatase enzyme, exposing the final hydroxyl group for esterification.

-

Step 4: Acylation of the sn-3 Position. The newly exposed hydroxyl group at the sn-3 position is esterified with cis-vaccenic acid.

-

Step 5: Purification. The final product is purified from reactants and byproducts using techniques such as column chromatography on silica gel.

Workflow for Synthesis and Structural Verification

Caption: Hypothetical workflow for synthesis and verification.

Analytical Characterization

Confirming the structure of the synthesized TAG is paramount. A suite of analytical techniques is required:

-

High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final product.[1]

-

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This technique confirms the molecular weight of the TAG and, crucially, can determine the specific locations of the fatty acids on the glycerol backbone through fragmentation analysis.[1]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides the most detailed structural information, confirming the ester linkages and the positions and stereochemistry (cis) of the double bonds in the fatty acid chains.

Conclusion

The structure of 1,2-Dipalmitoleoyl-3-cis-Vaccenoyl-rac-glycerol is a precisely defined racemic mixture of two enantiomeric triacylglycerols. Its identity is determined by the specific nature and placement of its constituent fatty acids—two palmitoleic acid moieties at the sn-1 and sn-2 positions and one cis-vaccenic acid moiety at the sn-3 position of a glycerol backbone. Understanding this detailed molecular architecture, including its inherent chirality, is essential for researchers in lipidomics, biochemistry, and pharmacology, as these structural nuances govern the molecule's physical properties and biological activity. The synthesis and verification of such complex lipids require sophisticated, multi-step protocols and advanced analytical characterization to ensure structural integrity.

References

- 1. mdpi.com [mdpi.com]

- 2. Triglyceride - Wikipedia [en.wikipedia.org]

- 3. Glycerol Backbone → Term [lifestyle.sustainability-directory.com]

- 4. Glycerol - Wikipedia [en.wikipedia.org]

- 5. Glycerolipids: Structure, Synthesis, Function and Analytical Techniques - Creative Proteomics [creative-proteomics.com]

- 6. fiveable.me [fiveable.me]

- 7. fiveable.me [fiveable.me]

- 8. aocs.org [aocs.org]

- 9. Effects of stereospecific positioning of fatty acids in triacylglycerol structures in native and randomized fats: a review of their nutritional implications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Palmitoleic acid - Wikipedia [en.wikipedia.org]

- 11. Palmitoleic Acid | C16H30O2 | CID 445638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. cis-Vaccenic acid | 506-17-2 [chemicalbook.com]

- 13. GSRS [precision.fda.gov]

- 14. cis-Vaccenic acid | C18H34O2 | CID 5282761 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Vaccenic acid - Wikipedia [en.wikipedia.org]

- 16. Symmetry, chirality and crystalline tendency: the polymorphism of triacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. royalsocietypublishing.org [royalsocietypublishing.org]

- 18. researchgate.net [researchgate.net]

- 19. Intensified synthesis of a triglyceride of octanoic acid using sonication and assessment of its frying characteristics - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Isomeric Keystone - Unraveling the Biological Significance of Specific Triglyceride Structures like TG(16:1/16:1/18:1)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Author: Gemini, Senior Application Scientist

Abstract

Triglycerides (TGs), long relegated to the role of simple energy storage molecules, are emerging as critical players in cellular signaling and metabolic regulation.[1] The assumption that a triglyceride's function is dictated solely by its constituent fatty acids is being supplanted by a more nuanced understanding: the specific positional arrangement of these fatty acids on the glycerol backbone—its isomeric form—is paramount. This guide delves into the profound biological significance of triglyceride regioisomers, using Triacylglycerol (16:1/16:1/18:1) as a central case study. We will explore the enzymatic basis of their formation, their distinct metabolic fates, their roles in disease pathology, and the advanced analytical strategies required to parse this structural complexity. For researchers in lipidomics and drug development, understanding this layer of regulation opens new avenues for biomarker discovery and therapeutic intervention.

Introduction: Beyond the Sum of Parts

In the landscape of lipidomics, the vast complexity of the triglyceride pool has been a formidable analytical challenge.[2][3] A simple TG molecule with three different fatty acids can exist in multiple isomeric forms, known as regioisomers, depending on which fatty acid occupies the central sn-2 position versus the outer sn-1 and sn-3 positions of the glycerol backbone.[4] For decades, analytical limitations meant these distinct molecules were often quantified as a single entity, masking their unique biological roles.

This guide asserts that these isomers are not metabolically redundant. The enzymatic machinery of digestion, transport, and signaling can exhibit profound stereospecificity.[5] Therefore, the question is no longer what fatty acids a triglyceride contains, but where they are positioned. TG(16:1/16:1/18:1), a molecule containing two molecules of palmitoleic acid (16:1) and one of oleic acid (18:1), serves as an ideal exemplar. Its constituent fatty acids are deeply implicated in metabolic health, and recent evidence now links this specific TG structure to critical clinical outcomes, demanding a closer look at its isomeric significance.[6][7]

The Genesis of Specificity: Biosynthesis and Remodeling

The non-random arrangement of fatty acids in a TG molecule is a direct consequence of the substrate specificity of the enzymes in its primary biosynthetic route, the Kennedy pathway.[2][8] This pathway provides multiple points of regulation that can dictate the final isomeric structure.

The key enzymatic steps are:

-

Glycerol-3-phosphate Acyltransferase (GPAT): Initiates the pathway by adding the first fatty acyl-CoA, typically at the sn-1 position.

-

1-acylglycerol-3-phosphate Acyltransferase (AGPAT): Adds the second fatty acyl-CoA, establishing the crucial sn-2 position. AGPAT isoforms exhibit distinct substrate preferences, representing a primary control point for isomeric identity.[8]

-

Phosphatidic Acid Phosphatase (PAP): Removes the phosphate group to yield a diacylglycerol (DAG).

-

Diacylglycerol Acyltransferase (DGAT): Adds the final fatty acyl-CoA to the sn-3 position. Like AGPAT, DGAT isoforms have specificities that influence the final TG structure.[8]

This controlled synthesis means that a cell can generate specific isomers like TG(sn-16:1/18:1/16:1) over its counterpart, TG(sn-16:1/16:1/18:1). This specificity is not arbitrary; it is a mechanism for encoding biological information.

Functional Divergence: Metabolism, Signaling, and Disease

The structural identity of a TG isomer dictates its interaction with the body's metabolic machinery, from the gut to the individual cell.

Digestion and Absorption

During digestion, pancreatic lipase preferentially cleaves fatty acids from the sn-1 and sn-3 positions, releasing them as free fatty acids and generating a 2-monoacylglycerol (2-MAG).[9] This is a critical distinction: the fatty acid at the sn-2 position is absorbed as part of the 2-MAG, while those at sn-1 and sn-3 are absorbed as free fatty acids. This differential processing affects their subsequent re-esterification within enterocytes and packaging into chylomicrons.[5][10] A TG with an unsaturated fatty acid like palmitoleic (16:1) at the sn-2 position may be absorbed more efficiently than one with it at an outer position.

The Role of Constituent Fatty Acids: Palmitoleic (16:1) and Oleic (18:1) Acids

The specific fatty acids in TG(16:1/16:1/18:1) are themselves potent signaling molecules.

| Fatty Acid | Class | Key Biological Roles | Common Dietary Sources |

| Palmitoleic Acid (16:1n7) | Omega-7 MUFA | Considered a "lipokine" released by adipose tissue; improves insulin sensitivity, suppresses inflammation, and modulates lipid metabolism.[11][12] | Macadamia nuts, sea buckthorn oil, fish.[11] |

| Oleic Acid (18:1n9) | Omega-9 MUFA | Major component of olive oil; associated with improved cardiovascular health, reduced LDL cholesterol, and anti-inflammatory effects.[13] | Olive oil, avocados, almonds. |

The TG molecule serves as a targeted delivery vehicle for these bioactive fatty acids. The isomeric structure likely influences which tissues receive them and in what form (free fatty acid vs. 2-MAG), thereby directing their downstream effects.

Isomers as Signaling Precursors and Disease Biomarkers

The metabolic breakdown of TGs produces intermediates like diacylglycerols (DAGs), which are potent second messengers that can activate signaling cascades, including those involving protein kinase C (PKC).[14] A specific TG regioisomer will yield a specific DAG regioisomer, potentially leading to differential activation of downstream pathways.

This structural specificity is clinically relevant. Alterations in the profiles of specific TG isomers, including TG(16:1/16:1/18:1), have been identified as potential biomarkers for complex diseases.

| Condition | Finding for TG(16:1/16:1/18:1) | Significance | Reference |

| Preeclampsia | Significantly dysregulated levels in maternal circulation preceding diagnosis. | Shows high discriminatory power (AUC = 0.80) as a predictive biomarker. | [7] |

| Type 1 Diabetes | Lower plasma levels at disease onset correlate with a faster decline in residual beta-cell function. | Suggests a role in metabolic processes that preserve beta-cell viability. | [6] |

| Metabolic-Associated Steatohepatitis (MASH) | Hepatic accumulation observed in an animal model of LCAT deficiency. | Implicates this species in the pathophysiology of fatty liver disease. | [15] |

These findings strongly suggest that the enzymes producing or processing TG(16:1/16:1/18:1) are dysregulated in these conditions, and the molecule itself may be part of the pathological mechanism, not merely a passive indicator.

The Analytical Mandate: Resolving Isomeric Complexity

Distinguishing and quantifying TG regioisomers requires sophisticated analytical workflows that go beyond standard lipidomics.[16] The core challenge is separating molecules with identical mass and elemental composition.

Chromatographic Separation

Non-Aqueous Reversed-Phase (NARP) HPLC: This is the workhorse for TG analysis. Separation is based on the equivalent carbon number (ECN), a value that accounts for both chain length and unsaturation.[17] With high-efficiency columns, NARP-HPLC can resolve many regioisomers, such as separating TG(16:1/18:1/16:1) from TG(16:1/16:1/18:1).[18]

Silver-Ion (Ag+) HPLC: This technique separates TGs based on their degree of unsaturation. The silver ions on the stationary phase interact with the π-electrons of the double bonds in the fatty acids.[18][19] It is particularly powerful for separating isomers where the steric availability of the double bonds differs, which can be influenced by their position on the glycerol backbone.[2]

Mass Spectrometric Identification

Tandem Mass Spectrometry (MS/MS): After separation, MS/MS is used for structural confirmation. Fragmentation of the TG molecule can reveal the identity of the constituent fatty acids. In positive ion mode, the relative abundance of fragment ions corresponding to the neutral loss of each fatty acid can differ based on its sn-position, with losses from sn-1/3 often being more favorable than from sn-2.[2][20]

Ion Mobility-Mass Spectrometry (IM-MS): This advanced technique separates ions in the gas phase based on their size, shape, and charge.[16] Different regioisomers can have slightly different three-dimensional shapes, resulting in different collision cross-sections that allow for their separation by ion mobility, even if they co-elute chromatographically.[4]

Protocol: Quantification of TG Regioisomers in Human Plasma using LC-MS/MS

This protocol outlines a validated method for the relative quantification of TG(16:1/16:1/18:1) and its isomers.

1. Sample Preparation (Lipid Extraction) a. To 50 µL of plasma, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol containing an internal standard (e.g., TG(17:0/17:0/17:0)). b. Vortex vigorously for 2 minutes. c. Add 200 µL of 0.9% NaCl solution, vortex for 1 minute, and centrifuge at 2,000 x g for 10 minutes to induce phase separation. d. Carefully collect the lower organic phase using a glass syringe and transfer to a new tube. e. Dry the solvent under a gentle stream of nitrogen. f. Reconstitute the lipid extract in 100 µL of 9:1 (v/v) methanol:chloroform for LC-MS analysis.

2. Chromatographic Separation (NARP-HPLC) a. Column: Use a high-efficiency C18 column (e.g., 1.7 µm particle size, 2.1 x 150 mm). b. Mobile Phase A: Acetonitrile/Water (60:40) with 10 mM ammonium formate. c. Mobile Phase B: Isopropanol/Acetonitrile (90:10) with 10 mM ammonium formate. d. Gradient:

- 0-2 min: 30% B

- 2-25 min: Linear gradient to 100% B

- 25-35 min: Hold at 100% B

- 35.1-40 min: Return to 30% B for re-equilibration. e. Flow Rate: 0.25 mL/min. f. Column Temperature: 55°C. g. Injection Volume: 5 µL.

3. Mass Spectrometry Analysis a. Instrument: Couple the HPLC to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap). b. Ionization Mode: Positive Electrospray Ionization (ESI+). c. MS1 Scan: Scan a mass range of m/z 300-1200 to detect precursor ions. The [M+NH4]+ adduct for TG(16:1/16:1/18:1) is m/z 872.78. d. MS/MS Fragmentation: Use data-dependent acquisition to trigger fragmentation of the most abundant precursor ions. For targeted analysis, specifically fragment m/z 872.78. e. Collision Energy: Apply a collision energy ramp (e.g., 25-45 eV) to generate informative fragment ions corresponding to the neutral loss of the fatty acid chains.

- Loss of Palmitoleic acid (16:1): -254.2 Da

- Loss of Oleic acid (18:1): -282.2 Da

4. Data Analysis & Validation a. Identify isomers based on their distinct retention times from the NARP-HPLC separation. b. Confirm identity by analyzing the MS/MS fragmentation pattern. The ratio of the neutral loss fragments can help infer the sn-position. c. Quantify the peak area for each isomer and normalize to the internal standard peak area for relative quantification. d. A self-validating system is achieved by ensuring that the retention time, precursor mass accuracy (<5 ppm), and fragmentation pattern all match those of an authentic standard, if available.

Conclusion and Future Directions

The era of treating triglycerides as a homogenous class of lipids is over. The specific isomeric structure of a TG molecule, such as TG(16:1/16:1/18:1), is a critical determinant of its biological function, metabolic fate, and role in disease. Its constituent fatty acids, particularly the lipokine palmitoleic acid, are potent metabolic regulators, and the TG isomer acts as a specific delivery and signaling precursor molecule.

For researchers and drug development professionals, this presents both a challenge and an opportunity. The challenge lies in adopting the advanced analytical methodologies required to resolve this complexity. The opportunity is immense:

-

Biomarker Discovery: Specific TG isomers may serve as more sensitive and specific biomarkers for metabolic diseases than total TG levels.[21]

-

Nutraceutical and Drug Development: Designing "structured lipids"—triglycerides with specific fatty acids at defined positions—could create novel therapeutics for managing metabolic syndrome, inflammatory conditions, and more.[22][]

-

Understanding Pathophysiology: Investigating the enzymatic dysregulation that leads to altered TG isomer profiles in disease will provide deeper insights into underlying molecular mechanisms.

The study of TG isomers is a frontier in lipidomics. By deciphering the language of their structure, we can unlock a new level of understanding of metabolic health and disease.

References

- 1. researchgate.net [researchgate.net]

- 2. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Determination of triacylglycerol regioisomers using differential mobility spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of triglyceride structure on fat absorption. | Semantic Scholar [semanticscholar.org]

- 6. d-nb.info [d-nb.info]

- 7. Plasma lipids are dysregulated preceding diagnosis of preeclampsia or delivery of a growth restricted infant - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The expression and regulation of enzymes mediating the biosynthesis of triglycerides and phospholipids in keratinocytes/epidermis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. [Digestion and absorption of dietary triglycerides] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | New insights into the role of dietary triglyceride absorption in obesity and metabolic diseases [frontiersin.org]

- 11. Palmitoleic Acid | Rupa Health [rupahealth.com]

- 12. d-nb.info [d-nb.info]

- 13. Fats and Other Lipids - Diet and Health - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. sinobiological.com [sinobiological.com]

- 15. portlandpress.com [portlandpress.com]

- 16. utupub.fi [utupub.fi]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. aocs.org [aocs.org]

- 20. chemrxiv.org [chemrxiv.org]

- 21. researchgate.net [researchgate.net]

- 22. ocl-journal.org [ocl-journal.org]

The Pivotal Role of Mixed-Acid Triglycerides in Cellular Metabolism: A Technical Guide for Researchers

Abstract

Mixed-acid triglycerides (MATs), triglycerides containing a heterogeneous combination of fatty acid chains, are central players in cellular energy homeostasis and metabolic signaling. Far from being simple storage molecules, the specific fatty acid composition of MATs dictates their metabolic fate and their influence on cellular processes. This in-depth technical guide provides a comprehensive overview of the synthesis, storage, and mobilization of MATs, delving into the key enzymatic players and their regulatory mechanisms. We will explore the intricate signaling pathways influenced by MATs and their metabolic intermediates, and discuss their profound implications in the pathophysiology of metabolic diseases such as obesity, type 2 diabetes, and cardiovascular disease. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of MAT metabolism and its potential as a therapeutic target.

Introduction: Beyond Homogeneity in Fat Storage

Triglycerides are the primary form of energy storage in most eukaryotes.[1][2] While often depicted with identical fatty acid chains for simplicity, the reality within the cell is far more complex. The majority of naturally occurring triglycerides are mixed-acid triglycerides, featuring a glycerol backbone esterified to two or three different fatty acids.[1][3] This structural diversity is not trivial; it imparts distinct physicochemical properties to the triglyceride molecule, influencing its packing within lipid droplets, its susceptibility to enzymatic breakdown, and its ultimate metabolic role.

The specific combination of saturated, monounsaturated, and polyunsaturated fatty acids within a MAT molecule determines its energy density and can even influence cellular signaling pathways upon the release of its constituent fatty acids.[3][4] Understanding the nuances of MAT metabolism is therefore critical for comprehending the complexities of cellular energy balance and the development of metabolic disorders.

The Synthetic Machinery: Building Mixed-Acid Triglycerides

The synthesis of MATs is a multi-step enzymatic process primarily occurring in the endoplasmic reticulum.[5] The primary pathway for triglyceride synthesis is the glycerol-3-phosphate pathway.[6]

Key Enzymes in MAT Synthesis:

-

Glycerol-3-phosphate acyltransferase (GPAT): Initiates the pathway by acylating glycerol-3-phosphate at the sn-1 position.

-

1-acylglycerol-3-phosphate acyltransferase (AGPAT): Adds a second fatty acyl-CoA at the sn-2 position, forming phosphatidic acid.

-

Phosphatidic acid phosphatase (PAP): Dephosphorylates phosphatidic acid to yield diacylglycerol (DAG).

-

Diacylglycerol acyltransferase (DGAT): Catalyzes the final and committed step, esterifying a third fatty acyl-CoA to DAG to form a triglyceride.[7][8][9]

Mammalian cells express two major DGAT isoforms, DGAT1 and DGAT2, which exhibit different substrate specificities and subcellular localizations, suggesting distinct roles in triglyceride synthesis.[7][10] The availability of a diverse pool of fatty acyl-CoAs at the site of synthesis is crucial for the formation of MATs.

Experimental Protocol: In Vitro DGAT Activity Assay

This protocol outlines a method to measure the activity of DGAT enzymes, which is crucial for understanding the final step of MAT synthesis.

Materials:

-

Microsomal protein fraction isolated from cells or tissue of interest

-

[1-14C]oleoyl-CoA (or other radiolabeled fatty acyl-CoA)

-

sn-1,2-diacylglycerol

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.4, 150 mM KCl, 1 mM EDTA)

-

Bovine serum albumin (BSA)

-

Thin-layer chromatography (TLC) plates (silica gel G)

-

TLC developing solvent (e.g., hexane:diethyl ether:acetic acid, 80:20:1, v/v/v)

-

Scintillation cocktail and scintillation counter

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube:

-

Assay buffer

-

BSA (to bind free fatty acids)

-

sn-1,2-diacylglycerol (substrate)

-

Microsomal protein (enzyme source)

-

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the reaction by adding [1-14C]oleoyl-CoA.

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Stop the reaction by adding a chloroform:methanol mixture (2:1, v/v).

-

Vortex thoroughly and centrifuge to separate the phases.

-

Spot the lower organic phase onto a TLC plate.

-

Develop the TLC plate in the developing solvent to separate lipids.

-

Visualize the lipid spots (e.g., using iodine vapor).

-

Scrape the triglyceride spot into a scintillation vial.

-

Add scintillation cocktail and quantify the radioactivity using a scintillation counter.

-

Calculate DGAT activity based on the incorporation of radiolabeled fatty acid into triglycerides.

Storage and Mobilization: The Lipid Droplet and Lipolysis

MATs are stored within dynamic organelles called lipid droplets (LDs). These structures consist of a neutral lipid core, primarily composed of triglycerides and cholesterol esters, surrounded by a phospholipid monolayer and a host of associated proteins.[11]

The mobilization of fatty acids from stored MATs, a process known as lipolysis, is a tightly regulated cascade of enzymatic reactions.[11][12]

The Lipolytic Cascade:

-

Adipose Triglyceride Lipase (ATGL): This enzyme initiates lipolysis by hydrolyzing the first fatty acid from a triglyceride, generating a diacylglycerol.[11][13][14][15] ATGL is the rate-limiting enzyme in this process.[12]

-

Hormone-Sensitive Lipase (HSL): HSL preferentially hydrolyzes diacylglycerols to monoacylglycerols.[11][13][14][15]

-

Monoglyceride Lipase (MGL): MGL completes the process by breaking down monoacylglycerols into a free fatty acid and glycerol.[11]

The activity of these lipases is under stringent hormonal and cellular control. For instance, catecholamines stimulate lipolysis, while insulin potently inhibits it.[16] The specific fatty acid composition of MATs can influence their accessibility to these lipases.

Diagram: The Lipolytic Cascade

Caption: Sequential hydrolysis of a mixed-acid triglyceride by ATGL, HSL, and MGL.

MATs in Cellular Signaling and Metabolic Disease

Elevated levels of circulating and intracellular triglycerides are strongly associated with metabolic diseases, including insulin resistance, type 2 diabetes, and cardiovascular disease.[1][17][18][19][20]

Insulin Resistance:

The accumulation of triglycerides in non-adipose tissues like skeletal muscle and the liver, a condition known as ectopic fat deposition, is a key contributor to insulin resistance.[1][17] The breakdown of these triglycerides can lead to an increase in intracellular concentrations of fatty acyl-CoAs and diacylglycerols (DAGs). Certain DAG species can activate protein kinase C (PKC) isoforms, which in turn can phosphorylate and inhibit components of the insulin signaling pathway, leading to impaired glucose uptake.[1]

Diagram: MATs and Insulin Resistance

References

- 1. Triglycerides, Glucose Metabolism, and Type 2 Diabetes [mdpi.com]

- 2. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]

- 3. Triglyceride - Wikipedia [en.wikipedia.org]

- 4. Dietary triglycerides as signaling molecules that influence reward and motivation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of Fatty Acids - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 6. Triglyceride Synthesis and Its Role in Metabolism - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 7. Beyond triglyceride synthesis: the dynamic functional roles of MGAT and DGAT enzymes in energy metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The role of acyl-CoA:diacylglycerol acyltransferase (DGAT) in energy metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. The Role of Diacylglycerol Acyltransferase (DGAT) 1 and 2 in Cardiac Metabolism and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipolysis - Wikipedia [en.wikipedia.org]

- 12. Biochemistry, Lipolysis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. researchgate.net [researchgate.net]

- 15. FAT SIGNALS - Lipases and Lipolysis in Lipid Metabolism and Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

- 17. Triglycerides, fatty acids and insulin resistance--hyperinsulinemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. ahajournals.org [ahajournals.org]

- 19. researchgate.net [researchgate.net]

- 20. my.clevelandclinic.org [my.clevelandclinic.org]

An In-depth Technical Guide to 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol in Lipidomics Research

Abstract

This technical guide provides a comprehensive overview of the triacylglycerol (TAG) 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol, a specific molecular species featuring two palmitoleic acid moieties and one vaccenic acid moiety. While this exact TAG is not extensively documented in mainstream lipidomics literature, its constituent fatty acids are subjects of significant biological interest. This guide will delve into the structural and chemical properties of this TAG, outline its synthesis, and present state-of-the-art methodologies for its analysis within a complex biological matrix. We will explore the known biological roles of its constituent fatty acids—palmitoleic acid and vaccenic acid—to infer the potential significance of this molecule in metabolic regulation, cellular signaling, and disease pathology. This document is intended for researchers, scientists, and drug development professionals seeking to understand and investigate the roles of specific TAG isomers in lipidomics.

Introduction: The Imperative of Isomeric Specificity in Triacylglycerol Research

Triacylglycerols (TAGs) are the primary form of energy storage in eukaryotes and constitute the major component of dietary fats and oils.[1] Structurally, they consist of a glycerol backbone esterified to three fatty acids.[1] The immense structural diversity of TAGs arises from the various combinations of fatty acid chain lengths, degrees of unsaturation, and stereospecific positioning on the glycerol backbone (sn-1, sn-2, and sn-3). Historically, lipid analysis often grouped TAGs by their total carbon number and double bond count (e.g., TAG 50:3). However, this simplification masks critical biological information, as the metabolic fate and signaling functions of a TAG can be profoundly influenced by the isomeric structure of its fatty acid constituents and their positions.

The subject of this guide, This compound , represents a triacylglycerol with the notation TAG(16:1/16:1/18:1) . Specifically, it contains:

-

Two Palmitoleic Acid (16:1n-7) moieties at the sn-1 and sn-2 positions.

-

One Vaccenic Acid (18:1n-7) moiety at the sn-3 position.

This specific structure is significant because both fatty acids belong to the omega-7 family. Palmitoleic acid is synthesized endogenously from palmitic acid and has been described as a "lipokine" for its hormone-like ability to regulate systemic metabolism.[2][3] Vaccenic acid is a positional isomer of the more common oleic acid (18:1n-9) and is primarily obtained from ruminant fats. The human body can also synthesize vaccenic acid by elongating palmitoleic acid.[3] Furthermore, dietary vaccenic acid can be converted to trans-palmitoleic acid through partial β-oxidation, a metabolite linked to beneficial metabolic effects.[4]

Understanding the precise role of TAG(16:1/16:1/18:1) requires analytical techniques capable of resolving this level of isomeric detail, a central challenge in modern lipidomics.

Physicochemical Properties and Synthesis

The unique fatty acid composition of this compound dictates its physical and chemical characteristics.

Structural and Chemical Properties

| Property | Value / Description | Reference |

| Formal Name | 11Z-octadecenoic acid, 2,3-bis[[(9Z)-1-oxo-9-hexadecen-1-yl]oxy]propyl ester | [5] |

| Molecular Formula | C₅₃H₉₆O₆ | [5] |

| Molecular Weight | 829.3 g/mol | [5] |

| Physical Form | An oil | [5] |

| Solubility | Soluble in DMF and Ethanol (10 mg/ml) | [5] |

| Key Features | Contains two monounsaturated 16-carbon fatty acids and one monounsaturated 18-carbon fatty acid. The presence of three unsaturated fatty acids suggests a low melting point and susceptibility to oxidation at the double bond positions. | [6] |

The chemical behavior of this TAG is dominated by the ester linkages and the unsaturated double bonds. It is subject to:

-

Hydrolysis: Cleavage of the ester bonds by lipases to release free fatty acids and glycerol.[6] The regioselectivity of lipases is a critical factor in its metabolism.

-

Oxidation: The cis-double bonds in the fatty acid chains are susceptible to oxidation, which can lead to the formation of lipid peroxides and other reactive species, affecting its stability and biological function.[6]

Synthesis Methods

The synthesis of a specific TAG isomer like this compound for use as an analytical standard or in experimental models can be achieved through chemical or enzymatic routes.[6]

-

Chemical Synthesis: This method involves the controlled esterification of a glycerol backbone with the specific fatty acids (palmitoleic acid and vaccenic acid) using chemical catalysts.[6] Achieving high regioselectivity can be challenging and may require protecting group strategies.

-

Enzymatic Synthesis: The use of regioselective lipases offers a milder and more specific alternative.[6] For instance, a 1,3-specific lipase could be used to esterify positions sn-1 and sn-3, followed by a different lipase or chemical step for the sn-2 position.

-

Biosynthesis: In vivo, TAGs are synthesized through pathways like the de novo triacylglycerol biosynthesis pathway.[7][8] This process involves the sequential acylation of a glycerol-3-phosphate backbone by acyl-CoA synthetases, followed by dephosphorylation and a final acylation step.[7]

Analytical Methodologies in Lipidomics

The core challenge in studying a specific TAG like TAG(16:1/16:1/18:1) is distinguishing it from its isomers, such as TAG(16:0/18:1/16:1) or TAGs containing oleic acid instead of vaccenic acid. A multi-platform approach combining chromatography and mass spectrometry is essential.

Lipid Extraction

A robust lipid extraction is the foundation of any lipidomics workflow. The Folch or Bligh-Dyer methods, using a chloroform/methanol/water solvent system, are standard for extracting a broad range of lipids from biological samples.

Protocol: General Lipid Extraction (Bligh-Dyer Method)

-

Homogenization: Homogenize 100 mg of tissue or 100 µL of plasma in a glass tube with 3.75 mL of a 1:2 (v/v) chloroform:methanol mixture.

-

Phase Separation: Add 1.25 mL of chloroform and vortex. Add 1.25 mL of water and vortex again.

-

Centrifugation: Centrifuge at 1,000 x g for 10 minutes to separate the phases.

-

Collection: Carefully collect the lower organic phase (containing lipids) using a glass Pasteur pipette into a new glass tube.

-

Drying: Evaporate the solvent under a stream of nitrogen gas.

-

Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent for the chosen analytical platform (e.g., 2:1 methanol:chloroform for LC-MS).

Chromatographic Separation

Reverse-Phase Liquid Chromatography (RPLC) is the dominant technique for separating TAG species.

-

Mechanism: RPLC separates lipids based on their hydrophobicity. Separation is primarily driven by the total number of carbons in the fatty acid chains and secondarily by the number of double bonds (more double bonds lead to earlier elution).

-

Application: RPLC can effectively separate TAG(50:3) from other TAGs with different carbon numbers or degrees of unsaturation (e.g., TAG(50:2) or TAG(52:3)). However, it generally cannot separate positional isomers (e.g., 1,2-Dipalmitoleoyl-3-vaccenoyl-glycerol from 1,3-Dipalmitoleoyl-2-vaccenoyl-glycerol).

Mass Spectrometry (MS) Identification and Quantification

High-resolution mass spectrometry is indispensable for identifying and quantifying TAGs.

-

Full Scan MS: Provides the accurate mass-to-charge ratio (m/z) of the intact TAG, allowing for the determination of its elemental composition (e.g., C₅₃H₉₆O₆ for TAG 50:3).

-

Tandem MS (MS/MS): This is crucial for structural elucidation. Collision-induced dissociation (CID) of the precursor ion (e.g., the [M+NH₄]⁺ adduct) generates fragment ions corresponding to the neutral loss of individual fatty acids. The relative abundance of these fragments can help infer the sn-position of the fatty acids. For TAGs, the loss of a fatty acid from the sn-2 position is typically less favored, resulting in a lower intensity fragment ion.

Workflow: LC-MS/MS Analysis of TAG(16:1/16:1/18:1)

Biological Significance and Research Applications

While direct studies on TAG(16:1/16:1/18:1) are scarce, the biological roles of its constituent fatty acids, palmitoleic acid (16:1n-7) and vaccenic acid (18:1n-7), provide a strong basis for its potential importance.

Palmitoleic Acid: A Metabolic Regulator

Palmitoleic acid is recognized as a lipokine that plays a beneficial role in metabolic health.[2][3]

-

Insulin Sensitivity: It has been shown to improve muscle insulin sensitivity.[2]

-

Hepatic Lipogenesis: It can suppress fat accumulation in the liver.[2]

-

Anti-inflammatory Effects: It exerts anti-inflammatory effects in adipose tissue, which may help mitigate the metabolic consequences of obesity.[3]

The incorporation of two palmitoleic acid molecules into a single TAG could make it a potent carrier and storage form of this signaling lipid.

Vaccenic Acid: A Precursor with Unique Roles

Vaccenic acid is the major trans-fatty acid in dairy and ruminant products.

-

Endogenous Conversion: As previously mentioned, dietary vaccenic acid can be chain-shortened via β-oxidation to produce trans-palmitoleic acid (C16:1t9), a compound associated with improved plasma triglycerides and lower fasting insulin.[4]

-

Precursor to Conjugated Linoleic Acid (CLA): Vaccenic acid is a precursor to rumenic acid (c9, t11-CLA), a fatty acid with a range of reported health benefits.

Positional Effects and Drug Development

The position of fatty acids on the glycerol backbone significantly impacts their absorption and metabolic fate. For example, fatty acids at the sn-2 position are generally absorbed more efficiently as monoacylglycerols. The specific arrangement in 1,2-Dipalmitoleoyl-3-vaccenoyl-glycerol could influence how these omega-7 fatty acids are delivered to tissues.

For drug development professionals, this specificity is critical.

-

Biomarker Discovery: Elevated or depleted levels of specific TAG isomers like TAG(16:1/16:1/18:1) could serve as highly specific biomarkers for metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) or type 2 diabetes.[9]

-

Nutraceuticals and Therapeutics: Designing structured lipids with specific fatty acids at defined positions is a growing area of interest. A TAG enriched with palmitoleic and vaccenic acids could be explored for its potential to modulate metabolic pathways. Studies have shown that dietary TAGs with palmitic acid specifically at the sn-2 position can modulate levels of bioactive lipids like N-acylethanolamides in tissues.[10][11]

Diagram: Biosynthetic and Metabolic Links

// Nodes pa [label="Palmitic Acid (16:0)"]; poa [label="Palmitoleic Acid (16:1n-7)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; va [label="Vaccenic Acid (18:1n-7)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; tag [label="TAG(16:1/16:1/18:1)", fillcolor="#34A853", fontcolor="#FFFFFF"]; tpa [label="trans-Palmitoleic Acid\n(16:1t9)"];

// Edges pa -> poa [label=" Desaturation (SCD1)"]; poa -> va [label=" Elongation"]; poa -> tag [label=" Esterification"]; va -> tag [label=" Esterification"]; va -> tpa [label=" Partial β-Oxidation"];

caption [label="Metabolic relationships of key fatty acids.", shape=plaintext, fontcolor="#202124"]; } enddot Metabolic relationships of key fatty acids.

Conclusion and Future Directions

This compound stands at the intersection of several important areas of lipid research: the biology of omega-7 fatty acids, the metabolic consequences of TAG structure, and the analytical challenges of isomer-specific lipidomics. While this specific molecule is not yet a major focus of research, its potential as a biomarker and a bioactive lipid is significant based on the known functions of its constituent parts.

Future research should focus on:

-

Developing Certified Standards: The availability of a pure, synthetic standard for TAG(16:1/16:1/18:1) is essential for definitive identification and accurate quantification in biological samples.

-

Advanced Analytical Methods: Employing techniques like ion mobility spectrometry or ozone-induced dissociation (OzID) in conjunction with LC-MS/MS will be necessary to unambiguously determine double bond positions and sn-positions in complex mixtures.

-

Functional Studies: Using the synthesized standard, researchers can conduct cell culture and animal model studies to directly investigate the metabolic and signaling roles of this specific TAG isomer, separating its effects from other TAGs.

By embracing the complexity of lipid structures, the field of lipidomics can uncover new layers of biological regulation and open novel avenues for therapeutic intervention in metabolic disease.

References

- 1. lipotype.com [lipotype.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. openagrar.de [openagrar.de]

- 5. caymanchem.com [caymanchem.com]

- 6. Buy this compound [smolecule.com]

- 7. Human Metabolome Database: Showing metabocard for TG(16:1(9Z)/18:1(11Z)/18:1(11Z)) (HMDB0048612) [hmdb.ca]

- 8. Human Metabolome Database: Showing metabocard for TG(16:0/16:1(9Z)/18:1(11Z)) (HMDB0044060) [hmdb.ca]

- 9. caymanchem.com [caymanchem.com]

- 10. Dietary Triacylglycerols with Palmitic Acid in the sn-2 Position Modulate Levels of N-Acylethanolamides in Rat Tissues | PLOS One [journals.plos.org]

- 11. Dietary Triacylglycerols with Palmitic Acid in the sn-2 Position Modulate Levels of N-Acylethanolamides in Rat Tissues - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Exploration of Specific Triglyceride Species as Potential Biomarkers

Foreword: Beyond Total Triglycerides - A Paradigm Shift in Biomarker Discovery

For decades, the clinical assessment of triglycerides (TGs) has been limited to a single, aggregated value of total TGs in circulation. While this metric has served as a valuable indicator of metabolic health and cardiovascular disease risk, it represents a significant oversimplification of a complex biological system.[1][2] Triglycerides are not a single molecular entity but a vast and diverse class of lipids, each with a unique structure defined by the three fatty acid chains esterified to a glycerol backbone.[3][4][5] The specific combination of these fatty acids gives rise to hundreds of distinct TG species, and emerging evidence strongly suggests that the profile of these species, rather than the total concentration, holds the key to unlocking a new generation of highly specific and sensitive biomarkers.[6][7]

This guide is designed for researchers, scientists, and drug development professionals who are moving beyond conventional lipid profiling. It provides a comprehensive overview of the rationale, methodologies, and applications of analyzing specific triglyceride species in the quest for novel biomarkers. We will delve into the intricate world of TG metabolism, explore the state-of-the-art analytical workflows, and discuss the challenges and future directions of this exciting field.

The Biological Significance of Triglyceride Diversity

Triglycerides are central players in energy metabolism, serving as the primary form of energy storage in the body.[2][5][8] Their synthesis (lipogenesis) and breakdown (lipolysis) are tightly regulated processes, primarily occurring in the liver and adipose tissue, influenced by hormonal signals and nutritional status.[9] Dysregulation of TG metabolism is a hallmark of numerous pathologies, including obesity, type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and cardiovascular diseases.[1][8][9]

The crucial insight driving modern lipidomics is that the physiological and pathological impact of a triglyceride is determined by its constituent fatty acids.[3][10] For instance:

-

Chain Length and Saturation: The length and degree of saturation of the fatty acid chains influence membrane fluidity, cellular signaling, and inflammatory pathways.

-

Positional Isomerism: The specific position (sn-1, sn-2, sn-3) of a fatty acid on the glycerol backbone can affect its metabolic fate and biological activity.

Therefore, an elevated level of a specific TG species, such as one containing three saturated fatty acids, may have a profoundly different implication for disease pathogenesis than an increase in a polyunsaturated TG species. This molecular-level detail is the foundation for the discovery of TG species as precise biomarkers.

The Analytical Core: From Sample to Quantified Species

The accurate identification and quantification of hundreds of individual TG species within a complex biological matrix is a significant analytical challenge.[10][11] Modern mass spectrometry-based lipidomics has emerged as the cornerstone technology for this purpose.[7][12]

The Critical First Step: Lipid Extraction

The journey begins with the efficient and unbiased extraction of lipids from the biological sample (e.g., plasma, serum, tissue). The choice of method is critical to ensure that the extracted lipid profile is representative of the original sample.

Step-by-Step Protocol: Methyl-tert-butyl ether (MTBE) Extraction for Serum/Plasma

This protocol is favored for its efficiency and reduced use of hazardous chlorinated solvents compared to traditional methods.

-

Sample Preparation: Thaw serum/plasma samples on ice. To a 1.5 mL microcentrifuge tube, add 20 µL of sample.

-

Internal Standard Spiking: Add 10 µL of an internal standard solution.

-

Causality Insight: An internal standard (e.g., a non-endogenous, odd-chain, or deuterated triglyceride) is essential for accurate quantification. It accounts for variability in extraction efficiency and instrument response, thereby ensuring the self-validating nature of the protocol.[13]

-

-

Solvent Addition: Add 200 µL of methanol (MeOH), vortex briefly. Then, add 750 µL of MTBE.

-

Extraction: Vortex vigorously for 10 minutes at 4°C.

-

Phase Separation: Add 150 µL of water to induce phase separation. Vortex for 1 minute and then centrifuge at 14,000 x g for 5 minutes.

-

Collection: Two distinct phases will be visible. Carefully collect the upper (organic) phase containing the lipids into a new tube.

-

Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitution: Reconstitute the dried lipid extract in 100 µL of an appropriate solvent mixture (e.g., methanol/chloroform 1:1 v/v) for analysis.

Analytical Platforms: A Comparative Analysis

While enzymatic assays remain the clinical standard for total TG measurement, they provide no information on individual species.[14] For detailed profiling, mass spectrometry is the undisputed method of choice.[3][13]

| Feature | Enzymatic Assays | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | NMR Spectroscopy |

| Principle | Enzymatic hydrolysis and colorimetric/fluorometric detection | Chromatographic separation followed by mass-to-charge ratio detection | Nuclear magnetic resonance of protons on the TG molecule |

| Information | Total triglyceride concentration | Concentration of individual TG species and their fatty acid composition | Quantitative and structural information on lipid classes |

| Throughput | High | Moderate to High | Moderate |

| Cost/Sample | Low | High | High |

| Sample Prep | Minimal | Complex (lipid extraction required) | Minimal to Complex |

| Application | Routine clinical screening | In-depth lipidomics, biomarker discovery | Metabolic phenotyping |

This table is synthesized from information found in multiple sources.[13][14]

The Power of LC-MS/MS for Triglyceride Profiling

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for TG biomarker discovery.[13][15]

-

Liquid Chromatography (LC): The LC step separates the complex mixture of lipids prior to their introduction into the mass spectrometer. Reversed-phase chromatography, typically using a C18 column, is most common for TG analysis, separating species based on their carbon number and degree of unsaturation.[10] This separation is crucial as it resolves isomers that have the same mass but different structures.

-

Mass Spectrometry (MS): The mass spectrometer ionizes the separated lipid molecules and measures their mass-to-charge ratio. High-resolution instruments (e.g., Q-TOF, Orbitrap) provide highly accurate mass measurements, enabling the determination of the elemental composition of a TG species.[3]

-

Tandem MS (MS/MS): To confirm the identity, a specific TG ion is isolated and fragmented. The resulting fragment ions correspond to the neutral loss of individual fatty acid chains, allowing for the definitive identification of the TG's composition.[10]

Workflow for Triglyceride Biomarker Discovery

The following diagram outlines the comprehensive workflow, from initial sample collection through to the validation of potential biomarkers.

Caption: A comprehensive workflow for the discovery and validation of triglyceride species as biomarkers.

Clinical Applications and Pathophysiological Insights

The analysis of specific TG species is providing novel insights into various diseases.[6][12][15]

-

Cardiovascular Disease (CVD): While total TGs are a known risk factor, recent studies indicate that specific TG species, particularly those rich in saturated and monounsaturated fatty acids, are more strongly associated with atherosclerosis and coronary artery disease.[1][9][16] These species are carried in atherogenic remnant lipoprotein particles.[16]

-

Non-alcoholic Fatty Liver Disease (NAFLD): The accumulation of TGs in the liver (steatosis) is the first stage of NAFLD. Lipidomics studies have shown that the composition of these hepatic TGs changes as the disease progresses to more severe forms like non-alcoholic steatohepatitis (NASH), with an increase in specific saturated and monounsaturated species.[8]

-

Type 2 Diabetes: Insulin resistance is closely linked to alterations in TG metabolism.[17] The Triglyceride-glucose (TyG) index, which combines fasting triglycerides and glucose, has emerged as a simple and effective surrogate marker for insulin resistance and a predictor of cardiometabolic diseases.[18][19][20] Profiling specific TG species may offer even greater predictive power for identifying individuals at high risk of developing diabetes.

-

Acute Pancreatitis: Hypertriglyceridemia is a significant cause of acute pancreatitis. The breakdown of excess triglycerides by pancreatic lipase releases large amounts of free fatty acids, which can cause direct cellular injury and inflammation.[21] Identifying the specific TG species that are most lipotoxic could lead to new therapeutic strategies.

Challenges and the Path Forward: Ensuring Robust Biomarker Validation

Despite the immense potential, the translation of lipidomic discoveries from the research lab to the clinic is fraught with challenges.[6][22]

-

Standardization and Reproducibility: A major hurdle is the lack of standardized procedures for sample handling, analysis, and data processing. This can lead to significant inter-laboratory variability, making it difficult to compare results across different studies.[6][23]

-

Analytical Validation: Before a biomarker can be used clinically, the assay must undergo rigorous validation to demonstrate its accuracy, precision, sensitivity, and robustness.[24] This involves assessing factors like critical reagent stability and lot-to-lot consistency.[24]

-

Clinical Validation: A potential biomarker identified in a small discovery cohort must be validated in large, independent, and diverse patient populations to confirm its clinical utility.[22] This is a time-consuming and expensive process.

-

Biological Complexity: The lipidome is highly dynamic and influenced by numerous factors including diet, age, sex, and genetics.[17][22] Differentiating disease-specific changes from this background "noise" requires carefully designed studies and sophisticated statistical analysis.

The future of TG biomarker development lies in collaborative efforts to standardize protocols, the use of advanced bioinformatics and machine learning to analyze complex datasets, and a steadfast commitment to rigorous analytical and clinical validation.[23] By embracing these principles, we can harness the power of specific triglyceride species to usher in a new era of precision medicine.

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism and Clinical Significance of Triglycerides – International Journal of Health & Medical Research [ijhmr.com]

- 3. Triglyceride (TAG) Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. optimaldx.com [optimaldx.com]

- 5. Triglycerides Biomarker Test | Superpower Health Intelligence [superpower.com]

- 6. Exploring lipidomics in biomarker discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Triglyceride Metabolism: Structure, Regulation, and Role in Metabolic Diseases [metwarebio.com]

- 9. Triglyceride Metabolism: Role in Disease and Regulation - Creative Proteomics [creative-proteomics.com]

- 10. An Overview of Lipidomic Analysis of Triglyceride Molecular Species in Biological Lipid Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Lipidomics in Biomarker Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lipidomics applications for discovering biomarkers of diseases in clinical chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. droracle.ai [droracle.ai]

- 15. Applications of Lipidomics in Discovery of Disease Biomarkers - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 16. Metabolism of Triglyceride-Rich Lipoproteins - Prevention and Treatment of Atherosclerosis - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 17. louisville.edu [louisville.edu]

- 18. researchgate.net [researchgate.net]

- 19. The role of the triglyceride-glucose index as a biomarker of cardio-metabolic syndromes - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. mdpi.com [mdpi.com]

- 22. Challenges in the Metabolomics-Based Biomarker Validation Pipeline - PMC [pmc.ncbi.nlm.nih.gov]

- 23. mdpi.com [mdpi.com]

- 24. The Top 4 Challenges during Biomarker Assay Development: from Qualification to Validation - KCAS Bio [kcasbio.com]

Methodological & Application

Synthesis of 1,2-Dipalmitoleoyl-3-11(Z)-Octadecenoyl-rac-glycerol: An Application Note and Detailed Protocol for Advanced Lipid Research

Abstract

This technical guide provides a comprehensive framework for the chemical synthesis, purification, and characterization of the mixed-acid triacylglycerol, 1,2-dipalmitoleoyl-3-11(Z)-octadecenoyl-rac-glycerol. This molecule, composed of two palmitoleic acid chains at the sn-1 and sn-2 positions and a cis-vaccenic acid chain at the sn-3 position, is a valuable tool for researchers in lipidomics, membrane biophysics, and drug delivery. The protocols detailed herein are designed to be self-validating, with in-depth explanations of the rationale behind key experimental steps. This guide is intended for researchers, scientists, and professionals in drug development seeking to synthesize well-defined triacylglycerols for their studies.

Introduction

Triacylglycerols (TGs) are the primary constituents of fats and oils and serve as the main form of energy storage in many organisms.[1] Beyond their metabolic role, the specific arrangement of different fatty acid chains on the glycerol backbone gives rise to a vast diversity of TG molecules, each with unique physicochemical properties. These structured lipids are increasingly recognized for their roles in cellular signaling, membrane structure, and as critical components in advanced drug delivery systems like lipid nanoparticles (LNPs).[2][3][4]

The synthesis of asymmetric TGs, such as this compound, presents a significant challenge due to the need for regioselective acylation of the glycerol backbone. This guide outlines a robust two-step chemical synthesis strategy. The first step involves the preparation of the key intermediate, 1,2-dipalmitoleoyl-rac-glycerol. The second step is the targeted acylation of the free sn-3 hydroxyl group with 11(Z)-octadecenoyl chloride (cis-vaccenoyl chloride). Subsequent purification by column chromatography and rigorous characterization by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are detailed to ensure the final product's purity and structural integrity.

Materials and Reagents

| Reagent | Grade | Supplier (Example) |

| rac-Glycerol | ≥99.5% | Sigma-Aldrich |

| Palmitoleoyl chloride | ≥98% | Cayman Chemical |

| 11(Z)-Octadecenoic acid (cis-Vaccenic acid) | ≥99% | Avanti Polar Lipids |

| Oxalyl chloride | 2.0 M in CH₂Cl₂ | Sigma-Aldrich |

| Pyridine | Anhydrous, 99.8% | Sigma-Aldrich |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |

| Hexane | HPLC Grade | Fisher Scientific |

| Ethyl acetate | HPLC Grade | Fisher Scientific |

| Silica gel | 60 Å, 230-400 mesh | Sigma-Aldrich |

| Silver nitrate (AgNO₃) | ≥99.0% | Sigma-Aldrich |

| Deuterated chloroform (CDCl₃) | 99.8 atom % D | Cambridge Isotope Laboratories |

| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Merck |

Synthesis Protocol

Part 1: Synthesis of 1,2-Dipalmitoleoyl-rac-glycerol

This initial step involves the acylation of the primary hydroxyl groups of glycerol, followed by a controlled reaction to predominantly yield the 1,2-diacylated product. A temporary protecting group strategy is often employed for more precise synthesis, but for a racemic mixture, direct acylation with careful control of stoichiometry can be effective.

Step-by-Step Protocol:

-